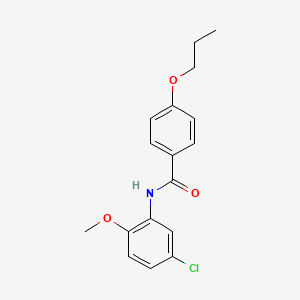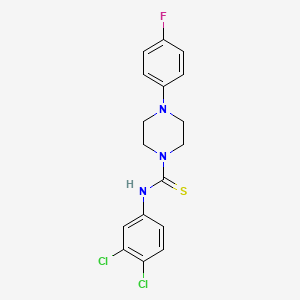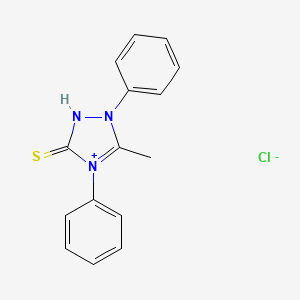![molecular formula C20H26O4 B5037193 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene), also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a symmetrical molecule that consists of two 3-methoxybenzene rings connected by a 1,6-hexanediol linker.
作用機序
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of cellular apoptosis. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to induce the expression of pro-apoptotic proteins such as Bax and caspases, while inhibiting the expression of anti-apoptotic proteins such as Bcl-2.
Biochemical and Physiological Effects:
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to scavenge free radicals and inhibit the production of reactive oxygen species, thereby reducing oxidative stress and cellular damage. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to a reduction in inflammation. In cancer cells, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been shown to induce apoptosis and inhibit cell proliferation, leading to a reduction in tumor growth.
実験室実験の利点と制限
One of the advantages of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) in lab experiments is its low toxicity and high stability, making it a suitable candidate for various applications. 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is also relatively easy to synthesize, allowing for large-scale production. However, one of the limitations of using 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is its limited solubility in water, which can affect its bioavailability and effectiveness in certain applications. Additionally, the mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
For the study of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) include the development of novel materials, optimization of its use as an anticancer agent, and investigation of its potential applications in other fields.
合成法
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) can be achieved through several methods, including the Williamson ether synthesis, Suzuki coupling reaction, and Friedel-Crafts acylation. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 3-methoxyphenol with 1,6-dibromohexane in the presence of a base such as potassium carbonate. The resulting product is then deprotected using acid to obtain 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene).
科学的研究の応用
1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been studied extensively for its potential applications in various fields, including material science, medicinal chemistry, and nanotechnology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a building block for the synthesis of novel polymers with improved properties such as thermal stability and mechanical strength. In medicinal chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In nanotechnology, 1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene) has been used as a template for the synthesis of gold nanoparticles with controlled size and shape.
特性
IUPAC Name |
1-methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-21-17-9-7-11-19(15-17)23-13-5-3-4-6-14-24-20-12-8-10-18(16-20)22-2/h7-12,15-16H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUOCXQEUNISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-3-[6-(3-methoxyphenoxy)hexoxy]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-phenyl-2-furyl)methyl]-3-furamide](/img/structure/B5037141.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5037160.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-(4-{[(3-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-iodobenzamide](/img/structure/B5037174.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)

